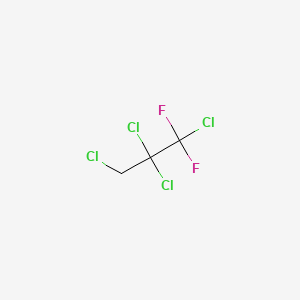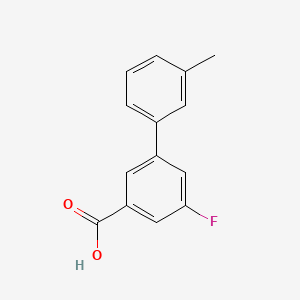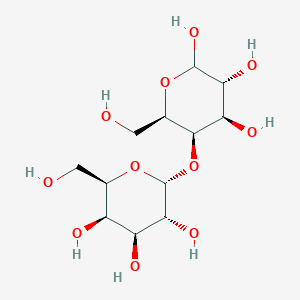
4-O-alpha-D-galactopyranosyl-D-galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-O-alpha-D-galactopyranosyl-D-galactopyranose” is a compound with the molecular formula C12H22O11 . It is also known as 4-O-α-D-Galactopyranosyl-β-D-glucopyranose . This compound is extensively employed in research and drug innovation for disorders such as cancer, diabetes, and selected autoimmune ailments .
Molecular Structure Analysis
The molecular structure of “this compound” consists of two D-galactopyranose units linked by an oxygen atom . The molecular weight of this compound is 342.2965 .
科学的研究の応用
Crystal Structure Analysis : Svensson et al. (1986) conducted a detailed study of the X-ray crystal structure of galabiose, which is another name for 4-O-alpha-D-galactopyranosyl-D-galactopyranose. They analyzed its crystalline form, glycosidic linkage, folding of the molecule, and crystal packing governed by hydrogen bonding (Svensson et al., 1986).
Anomerization and Kinetic Acetylation Studies : Liu et al. (2005) investigated the preparation of alpha and beta anomers of certain galactopyranose derivatives, revealing insights into anomerization phenomena and the impact of substituents on galactopyranose ring conformations (Liu et al., 2005).
Enzymatic Hydrolysis : Sugano et al. (1994) purified and characterized a novel enzyme, alpha-neoagarooligosaccharide hydrolase, from a marine bacterium. This enzyme hydrolyzes specific linkages in neoagarooligosaccharides to yield various oligosaccharides, including agarobiose, which contains this compound units (Sugano et al., 1994).
Synthesis of Related Compounds : Paulsen and Paal (1983) synthesized trisaccharides related to this compound. These compounds have applications in studying the binding of sugars to proteins and are potentially useful in biochemical research (Paulsen & Paal, 1983).
Role in Bacterial Adhesion : Lund et al. (1987) discovered that the PapG protein in uropathogenic Escherichia coli is the adhesin that binds specifically to this compound. This finding is significant in understanding bacterial adhesion mechanisms and potentially in developing treatments for urinary tract infections (Lund et al., 1987).
Biosynthesis Studies : Trejo et al. (1971) studied the biosynthesis of galactofuranose polymer, galactocarolose, from UDP-glucose and UDP-galactopyranose, providing insight into the metabolic pathways and enzymatic processes involving this compound (Trejo et al., 1971).
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OEBXJAKGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
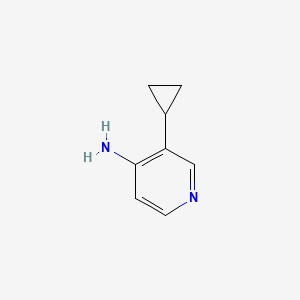



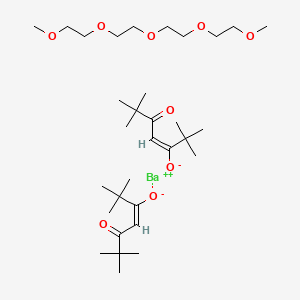

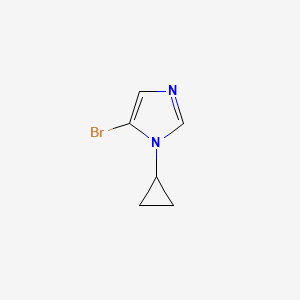
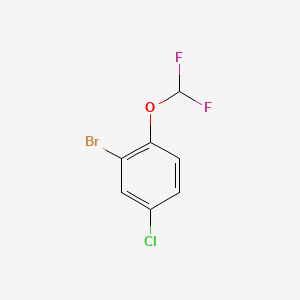
![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)
![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)

